4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside
Description
This compound is a synthetic glycoside featuring a 4-nitrophenyl aglycone conjugated to a trisaccharide core. The core consists of an N-acetylglucosamine (GlcNAc) residue (2-acetamido-2-deoxy-β-D-glucopyranose) linked at its 4-O position to a β-D-galactopyranosyl group, which is further substituted at its 2-O position with an α-L-fucopyranosyl moiety. The 4-nitrophenyl group serves as a chromogenic leaving group, making this compound a valuable substrate for studying glycosidase enzymes, particularly those involved in hydrolyzing fucosylated glycans, such as α-L-fucosidases and β-galactosidases . Its structural complexity and stereospecificity render it essential in glycobiology for probing carbohydrate-protein interactions and enzyme mechanisms.
Properties
Molecular Formula |
C26H38N2O17 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
N-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)42-26(23)44-22-14(8-30)43-24(15(18(22)34)27-10(2)31)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31) |
InChI Key |
NXLTWNKLPSVELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Anomeric Control
Achieving α-L-fucopyranosyl linkage requires strict stereocontrol. Use of thioglycoside donors with participating benzoyl groups at C-2 ensures α-selectivity via neighboring group participation.
Side Reactions
Incomplete deprotection or over-glycosylation can occur if reaction times exceed optimal durations. Monitoring via TLC (heptane/acetone 3:7) is critical.
Chemical Reactions Analysis
4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Activities
- Enzyme Inhibition : The compound has been shown to inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition can interfere with biological processes and is useful in studying enzyme mechanisms and carbohydrate metabolism .
- Chromogenic Substrate : Due to the presence of the nitrophenyl group, it serves as a chromogenic substrate for various enzyme assays. This property allows for the quantification of enzyme activity in biochemical research .
- Antimicrobial Properties : Some derivatives of nitrophenyl glycosides have exhibited antimicrobial activities, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Therapeutic Applications
The unique structure of 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside makes it a candidate for several therapeutic applications:
- Drug Development : Its ability to mimic natural substrates can be leveraged in drug design, particularly in creating inhibitors for carbohydrate-active enzymes involved in pathogenic processes .
- Glycobiology Research : The compound is valuable in glycobiology for studying glycan-protein interactions and understanding the role of carbohydrates in cell signaling and recognition processes .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing derivatives of this compound to explore their biological activity against specific bacterial strains. The results indicated that modifications to the sugar moieties could enhance antimicrobial efficacy .
- Enzymatic Activity Assays : Another research effort utilized this compound as a substrate in enzyme assays to measure the activity of glycosidases. The findings contributed to understanding the substrate specificity and kinetics of these enzymes .
Mechanism of Action
The mechanism of action of 4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically. The molecular targets and pathways involved include the glycosylation and deglycosylation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related derivatives, focusing on modifications to the aglycone, saccharide core, substituents, and glycosidic linkages. Key differences in synthesis, physical properties, and biological activity are highlighted.
Structural Analogs with Modified Glycosidic Linkages or Substituents
Compound A: 4-Nitrophenyl (3-O-Sulfo-β-D-Galactopyranosyl)-(1→4)-2-Acetamido-2-Deoxy-β-D-Glucopyranoside Sodium Salt (23)
- Structural Difference : The galactose residue is sulfated at the 3-O position instead of fucosylated.
- Impact : Sulfation introduces a negatively charged group, altering solubility and enzyme recognition. This compound is used to study sulfatase activity, whereas the target compound focuses on fucosidase specificity.
- Synthesis : Produced via desilylation and sulfation (General Procedure D), yielding a water-soluble sodium salt.
Compound B: 4-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-α-D-Galactopyranoside (CAS 383417-46-7)
- Structural Difference : The fucose is α-linked directly to galactose at the 2-O position, but the glucosamine core is absent.
- Impact : Serves as a substrate for α-L-fucosidases and α-D-galactosidases but lacks the GlcNAc moiety critical for lectin-binding studies.
Analogs with Protective Groups or Acetylation
Compound C: 4-Nitrophenyl 2-Acetamido-3,6-di-O-Acetyl-2-Deoxy-4-O-(2,3,4,6-Tetra-O-Acetyl-β-D-Galactopyranosyl)-β-D-Glucopyranoside (4c)
- Structural Difference : Both the GlcNAc and galactose residues are fully acetylated.
- Impact : Acetylation increases lipophilicity, making 4c suitable for organic-phase reactions. Deacetylation (to yield 5c) restores water solubility for enzymatic assays.
- Physical Data :
Compound D: Benzyl 2-Acetamido-6-O-Benzyl-3-(2,3,4-Tri-O-Benzyl-β-L-Fucopyranosyl)-4-β-D-Galactopyranosyl-2-Deoxy-α-D-Glucopyranoside
- Structural Difference : Benzyl groups protect hydroxyls, and the aglycone is benzyl instead of 4-nitrophenyl.
- Impact : Used as a synthetic intermediate for oligosaccharide assembly, whereas the target compound’s 4-nitrophenyl group enables spectrophotometric enzyme assays.
Analogs with Varied Glycan Branching or Linkage Positions
Compound E: 4-Nitrophenyl 2-Acetamido-2-Deoxy-(6-O-2-Acetamido-2-Deoxy-β-D-Glucopyranosyl)-α-D-Galactopyranoside (CAS 235752-73-5)
- Structural Difference : A GlcNAc residue is linked to galactose at the 6-O position instead of the 4-O position.
- Impact : Altered linkage position disrupts lectin-binding specificity, as enzymes like β-1,4-galactosyltransferases require precise spatial recognition.
Compound F: Methyl 2-Acetamido-2-Deoxy-4-O-(β-D-Galactopyranosyl)-β-D-Glucopyranoside (11)
- Structural Difference : Methyl aglycone and absence of fucose.
- Impact : Simpler structure used for foundational studies on Gal-β-(1→4)-GlcNAc motifs in glycoconjugates.
Research Findings and Implications
- Enzymatic Specificity: The target compound’s fucosylated galactose branch is critical for probing enzymes like α-L-fucosidases, which cleave fucose residues in glycoproteins (e.g., ABO blood group antigens) . In contrast, non-fucosylated analogs (e.g., Compound F) are ineffective in such studies.
- Synthetic Utility : Acetylated derivatives (e.g., Compound C) facilitate stepwise oligosaccharide assembly, while deprotected forms (e.g., 5c) are optimal for aqueous enzymatic assays .
- Structural-Activity Relationships : The 4-nitrophenyl group’s electron-withdrawing nature enhances glycosidic bond lability, enabling real-time monitoring of hydrolysis kinetics .
Biological Activity
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside is a complex glycoside that exhibits significant biological activity, particularly in the context of carbohydrate recognition and cell adhesion. This article reviews the compound's structure, synthesis, and biological implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of glycoconjugates characterized by its fucosylated and galactosylated moieties. Its molecular formula is C20H28N2O13, with a molecular weight of 504.44 g/mol. The structure includes a nitrophenyl group, which can serve as a chromogenic marker in various assays.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O13 |
| Molecular Weight | 504.44 g/mol |
| CAS Number | 74211-28-2 |
| Purity | >98% (HPLC) |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler sugar precursors. A notable method includes the use of glycosylation reactions facilitated by specific catalytic conditions to achieve the desired fucosylation and galactosylation.
Case Study: Synthesis Methodology
In a study by Marino et al., the authors described an efficient synthetic route that utilized dimethyl(methylthio)sulphonium triflate as a promoter for glycosidation reactions, leading to high yields of fucosylated oligosaccharides .
Biological Activity
The biological activity of this compound is primarily linked to its interactions with lectins and other carbohydrate-binding proteins. These interactions are crucial for processes such as cell adhesion, signaling, and immune response.
- Cell Adhesion : The compound has been shown to enhance the adhesion of leukocytes to endothelial cells through interactions with selectins, which are lectins that mediate cell-cell adhesion during inflammation .
- Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific glycosidases, which are enzymes that cleave glycosidic bonds in carbohydrates. This inhibition can be useful in studying carbohydrate metabolism and related diseases.
Table 2: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Cell Adhesion | Enhances leukocyte adhesion via selectin binding |
| Enzyme Inhibition | Inhibits glycosidases involved in carbohydrate metabolism |
Research Findings
Several studies have highlighted the importance of fucosylation in enhancing the biological activity of glycosides. For instance, research demonstrates that adding fucose residues significantly increases the binding affinity to selectins compared to non-fucosylated counterparts .
Clinical Implications
The biological activities of this compound suggest potential applications in therapeutic areas such as:
- Inflammatory Diseases : By modulating cell adhesion processes.
- Cancer Therapy : Targeting tumor-associated carbohydrate antigens.
- Vaccine Development : As an adjuvant or targeting moiety for enhancing immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
